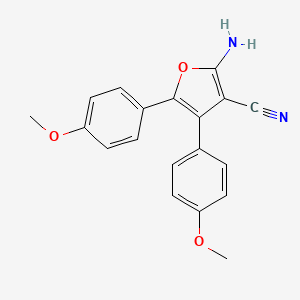

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-22-14-7-3-12(4-8-14)17-16(11-20)19(21)24-18(17)13-5-9-15(23-2)10-6-13/h3-10H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQCWXNKHKLPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366303 | |

| Record name | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94556-80-6 | |

| Record name | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a polysubstituted aminofuran of significant interest to the medicinal chemistry and drug discovery sectors. The furan scaffold is a foundational building block in numerous therapeutic agents, and the 2-aminofuran moiety, in particular, offers versatile opportunities for further functionalization.[1] This document details a robust and efficient one-pot synthesis methodology, rooted in the principles of the Thorpe-Ziegler reaction, providing researchers with the necessary theoretical and practical knowledge for its successful implementation. We will explore the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and outcome.

Introduction: The Significance of the 2-Aminofuran Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the furan ring system being a particularly privileged scaffold. Its presence in a molecule can modulate physicochemical properties such as lipophilicity and metabolic stability, often acting as a bioisostere for phenyl rings.[1] Among furan derivatives, the 2-aminofuran motif has garnered substantial attention due to its prevalence in a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2]

The specific target of this guide, this compound, incorporates two methoxyphenyl groups, which are common pharmacophores that can influence receptor binding and pharmacokinetic profiles. The cyano and amino groups at positions 3 and 2, respectively, provide reactive handles for generating diverse compound libraries for high-throughput screening and lead optimization. The development of efficient, scalable, and economical synthetic routes to access such highly functionalized heterocycles is therefore a critical objective in drug discovery.[1]

Synthetic Strategy: A One-Pot Thorpe-Ziegler Annulation

The most direct and efficient method for constructing the this compound core is a one-pot condensation reaction involving three key components: an α-hydroxyketone, an active methylene nitrile, and a base catalyst. This pathway is a variation of the well-established Thorpe-Ziegler reaction.[3][4] The classical Thorpe reaction involves the base-catalyzed self-condensation of nitriles to form C-C bonds, while the intramolecular variant, the Thorpe-Ziegler reaction, leads to the formation of cyclic compounds.[3][5][6]

In this specific synthesis, the reaction proceeds via the condensation of 2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one (commonly known as anisoin) with malononitrile. The base facilitates the initial carbon-carbon bond formation and the subsequent cyclization and dehydration to yield the stable aromatic furan ring.

Causality of Reagent Selection

-

Anisoin (α-Hydroxyketone): This molecule provides the C4-C5 backbone of the furan ring. The two methoxyphenyl substituents are carried directly into the final product. The hydroxyl and ketone functionalities are crucial for the cyclization and subsequent dehydration steps that form the heterocyclic ring.

-

Malononitrile (Active Methylene Nitrile): As a classic active methylene compound, the protons on the central carbon of malononitrile are acidic and easily abstracted by a base. This generates a stabilized carbanion that acts as the key nucleophile. It provides the C2, C3, and the nitrile group of the furan product.

-

Base Catalyst (e.g., Piperidine, Sodium Ethoxide): A base is required to initiate the reaction by deprotonating the malononitrile.[4] While strong bases like sodium ethoxide can be used, milder organic bases such as piperidine are often sufficient and can lead to cleaner reactions with fewer side products, improving overall yield and purity.

Reaction Mechanism

The synthesis follows a logical, stepwise mechanism initiated by the base catalyst. The process can be broken down into four key stages:

-

Deprotonation: The base abstracts an acidic α-proton from malononitrile, generating a resonance-stabilized carbanion (enolate).[3]

-

Nucleophilic Addition (Knoevenagel Condensation): The malononitrile carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of anisoin. This forms a C-C bond and creates a tertiary alkoxide intermediate.

-

Intramolecular Cyclization (Thorpe-Ziegler Type): The newly formed alkoxide attacks one of the nitrile groups in an intramolecular fashion, forming a five-membered imine ring.

-

Tautomerization & Dehydration: The imine intermediate undergoes tautomerization to a more stable enamine.[4] This is followed by the elimination of a water molecule (dehydration), driven by the formation of the highly stable aromatic furan ring system, to yield the final product.

The following diagram illustrates the proposed mechanistic pathway.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol provides a self-validating system for the synthesis. Each step includes checkpoints and expected observations.

Reagent and Solvent Data

| Reagent/Solvent | Formula | Mol. Wt. ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |

| Anisoin | C₁₆H₁₆O₄ | 272.29 | 110-112 | - | Reactant |

| Malononitrile | C₃H₂N₂ | 66.06 | 32-34 | 218-220 | Reactant |

| Piperidine | C₅H₁₁N | 85.15 | -10 | 106 | Base Catalyst |

| Ethanol (95%) | C₂H₅OH | 46.07 | -114 | 78 | Solvent |

Step-by-Step Synthesis Workflow

The following diagram outlines the experimental workflow from setup to product isolation.

Caption: Experimental workflow for the one-pot synthesis.

Detailed Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisoin (2.72 g, 10.0 mmol, 1.0 eq) and ethanol (30 mL).

-

Dissolution: Stir the mixture at room temperature until the anisoin is partially dissolved. Add malononitrile (0.73 g, 11.0 mmol, 1.1 eq). Stir for an additional 5 minutes. Most solids should dissolve to form a slurry or solution.

-

Catalyst Addition: To the stirring mixture, add piperidine (0.17 g, 0.2 mL, 2.0 mmol, 0.2 eq) dropwise using a syringe. An exothermic reaction may be observed, and the solution color may change.

-

Reflux: Heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Product Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form as the solution cools. For maximum recovery, the flask can be placed in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

-

Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The expected product is a pale yellow or off-white solid.

-

Purification (Optional): If required, the crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound (Molecular Formula: C₁₉H₁₆N₂O₃, Molecular Weight: 320.34 g/mol ) should be confirmed using standard analytical techniques.[7][8]

-

¹H NMR: Expect characteristic signals for the aromatic protons of the methoxyphenyl groups, singlets for the two methoxy (-OCH₃) groups, and a broad singlet for the amino (-NH₂) protons.[9]

-

FT-IR: Key vibrational bands should be observed for the amino N-H stretches (around 3300-3500 cm⁻¹), the nitrile C≡N stretch (a sharp peak around 2215 cm⁻¹), and C-O stretches for the furan ring and methoxy groups.[9]

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be clearly identifiable.

-

Melting Point: A sharp melting point indicates high purity of the final compound.

Conclusion

The one-pot via a Thorpe-Ziegler type condensation is an efficient and reliable method for accessing this valuable heterocyclic scaffold. The procedure utilizes readily available starting materials and offers high atom economy, aligning with the principles of green chemistry.[10] By understanding the underlying mechanism and carefully controlling the reaction parameters outlined in this guide, researchers can confidently synthesize this and related 2-aminofuran derivatives for application in drug discovery and materials science.

References

- One-Pot Synthesis of Substituted 2-Aminofurans: Application Notes and Protocols for Drug Discovery. Benchchem.

- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

- Thorpe reaction. Grokipedia.

- Thorpe reaction. L.S.College, Muzaffarpur.

- A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.

- Thorpe reaction. Wikipedia.

- A green chemistry approach to gewald reaction. Der Pharma Chemica.

- 2-Amino-4,5-bis-(4-methoxy-phenyl)-furan-3-carbonitrile. Santa Cruz Biotechnology.

- This compound. Amerigo Scientific.

- Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. National Institutes of Health (NIH).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 2-aminofuran-3-carbonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities. This document details the compound's identity, physicochemical properties, a robust and rational synthesis protocol, and its potential applications in drug discovery, grounded in authoritative scientific literature. Methodologies are presented with an emphasis on mechanistic understanding and reproducibility, intended for researchers, chemists, and drug development professionals.

Compound Identification and Overview

This compound is a polysubstituted aromatic heterocycle. The core structure features a central furan ring, which is known to be a versatile pharmacophore.[1][2] The presence of an amino group at position 2, a nitrile group at position 3, and two methoxy-substituted phenyl rings at positions 4 and 5 creates a molecule with a unique electronic and steric profile, making it an attractive candidate for library synthesis and lead optimization in drug discovery programs.[1]

The strategic placement of these functional groups—a hydrogen bond donor (amino), a hydrogen bond acceptor/polar group (nitrile), and lipophilic aryl groups—suggests potential for multiple modes of interaction with biological targets.[1]

Compound Data Sheet

The fundamental properties of the title compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Systematic Name | This compound | IUPAC Nomenclature |

| CAS Number | 94556-80-6 | [3][4][5][6] |

| Molecular Formula | C₁₉H₁₆N₂O₃ | [3][6] |

| Molecular Weight | 320.34 g/mol | [3][6] |

| MDL Number | MFCD00825568 | [3][6] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature | [3] |

| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [3] |

Synthesis and Mechanistic Rationale

The synthesis of highly substituted 2-aminofurans can be efficiently achieved through multicomponent or domino reactions that rapidly build molecular complexity from simple precursors.[7] For the title compound, a logical and field-proven approach is the base-catalyzed condensation of an α-hydroxyketone with an active methylene nitrile, such as malononitrile.

The selected precursors are:

-

Anisoin (4,4'-Dimethoxybenzoin): This α-hydroxyketone provides the C4 and C5 carbons of the furan ring along with their respective 4-methoxyphenyl substituents.

-

Malononitrile: This active methylene compound provides the C2, C3, amino, and carbonitrile functionalities of the final product.[8][9]

-

Base Catalyst (e.g., Piperidine, Triethylamine): The base is crucial for deprotonating malononitrile to initiate the reaction cascade.

Reaction Mechanism

The reaction proceeds through a two-stage mechanism:

-

Knoevenagel-Type Condensation: The base abstracts a proton from the highly acidic methylene carbon of malononitrile, generating a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of anisoin. The resulting adduct undergoes dehydration to form an α,β-unsaturated nitrile intermediate.[8][10]

-

Intramolecular Cyclization and Tautomerization: The hydroxyl group of the anisoin moiety, now positioned correctly, attacks the nitrile carbon in a 5-exo-dig cyclization. This step is sterically and electronically favored, leading to the formation of the five-membered furan ring. A subsequent tautomerization of the resulting imine yields the stable, aromatic 2-aminofuran product.

This one-pot synthesis is highly efficient, atom-economical, and aligns with the principles of green chemistry.

Synthesis Workflow Diagram

The logical flow from starting materials to the final product is depicted below.

Caption: One-pot synthesis workflow for the target aminofuran.

Spectroscopic Profile

The structural features of this compound can be confirmed using standard spectroscopic techniques. The expected characteristic signals are summarized below, based on data from structurally analogous compounds.[11]

| Spectroscopy | Feature | Expected Signal Range | Rationale |

| IR (cm⁻¹) | N-H Stretch | 3400-3200 (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| C≡N Stretch | 2210-2200 | Strong, sharp absorption characteristic of a conjugated nitrile group.[11] | |

| C=C Stretch | 1650-1550 | Aromatic ring and furan C=C bond vibrations. | |

| N-H Bend | 1655-1600 | Bending vibration of the primary amine.[11] | |

| C-O Stretch | 1250-1200 (aryl ether) | Stretching of the Ar-O-CH₃ ether linkage. | |

| ¹H-NMR (ppm) | Ar-H | 7.8-6.8 (m) | Protons on the two 4-methoxyphenyl rings. |

| -NH₂ | 5.4-5.2 (br s) | Broad singlet for the two exchangeable amino protons.[11] | |

| -OCH₃ | 3.9-3.7 (s) | Sharp singlet for the six protons of the two methoxy groups. | |

| ¹³C-NMR (ppm) | Ar-C | 160-114 | Aromatic carbons. |

| C≡N | ~117 | Carbon of the nitrile group. | |

| C-O (ether) | ~55 | Carbon of the methoxy groups. |

Potential Applications in Drug Discovery

The 2-aminofuran scaffold is a cornerstone in the development of novel therapeutics due to its wide range of pharmacological activities.[2][12] Derivatives have demonstrated significant potential as antibacterial, anti-inflammatory, antifungal, and anticancer agents.[2][7][12]

-

Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of substituted aminofurans against various cancer cell lines.[7] A related class of compounds, 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share the core 2-amino-4-aryl-3-carbonitrile motif, have been shown to act as microtubule-disrupting agents, inducing G2/M cell cycle arrest.[13] The diaryl substitution pattern on the furan ring of the title compound makes it a prime candidate for investigation as a potential antimitotic agent.

-

Antimicrobial Activity: Diarylfurans are known to possess significant antimicrobial properties.[14] Dicationic 2,5-bis(4-guanidinophenyl)furans have shown potent activity against Mycobacterium tuberculosis and the fungal pathogen Candida albicans.[14] While the title compound is neutral, its diarylfuran core suggests that it could serve as a valuable scaffold for developing new antibacterial and antifungal agents.[15] The 2-amino-4,5-diarylthiazole scaffold, a close sulfur analog, has also yielded derivatives with anti-Candida activity comparable to fluconazole.[16][17]

Structure-Activity Relationship (SAR) Exploration

The title compound is an excellent starting point for a Structure-Activity Relationship (SAR) study to optimize biological activity. The key modification points are the amino group, the nitrile, and the aryl substituents.

Caption: SAR map for optimizing the 2-aminofuran scaffold.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound.

Objective: To synthesize the title compound via a one-pot, base-catalyzed reaction.

Materials:

-

Anisoin (4,4'-Dimethoxybenzoin) (1.0 eq)

-

Malononitrile (1.1 eq)[18]

-

Piperidine (0.1 eq)

-

Ethanol (Anhydrous)

-

Deionized Water

-

Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, and filtration apparatus.

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Anisoin (e.g., 2.72 g, 10 mmol).

-

Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the anisoin is partially dissolved. Add malononitrile (0.73 g, 11 mmol) followed by piperidine (0.1 mL, ~1 mmol).

-

Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The solution will become homogeneous as the reactants are consumed and the product begins to form, often as a precipitate.

-

Causality Check: The use of a slight excess of malononitrile ensures the complete consumption of the more valuable anisoin starting material. Piperidine acts as an effective basic catalyst for the initial Knoevenagel condensation.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the anisoin spot.

-

Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted malononitrile.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add deionized water until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath.

-

Self-Validation: The formation of a crystalline solid with a sharp melting point after recrystallization is a strong indicator of purity.

-

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. Characterize the final product by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity against the data in Section 3.

References

-

(2025-08-06). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

-

(2025-04-07). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health. [Link]

-

(2021-11-19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

-

(1990). Reaction of malononitrile with enones. Indian Journal of Chemistry. [Link]

-

(2024-12-10). Pharmacological activity of furan derivatives. World of Molecules. [Link]

-

(2021-11-19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

-

(1996). Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

(2015-11-05). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. PubMed. [Link]

-

Synthesis of Furan and Thiophene. SlideShare. [Link]

-

(2025-04-07). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

-

(2024-04-01). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

malononitrile. Organic Syntheses. [Link]

-

(2005-09-01). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]

-

(2024-04-01). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]

-

(2024-04-16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

(2002-01-01). Diguanidino and "reversed" diamidino 2,5-diarylfurans as antimicrobial agents. PubMed. [Link]

-

(2015). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3- carbonitriles with Microtubule. EPub Bayreuth. [Link]

-

(2015). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

-

(2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

(2025-08-09). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. MDPI. [Link]

-

(2019-08-05). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

-

(2021-11-10). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

-

(2011). One pot reaction of malononitrile, aryl aldehyde and acetophenone... ResearchGate. [Link]

-

(2024-06-24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

(2024-07-05). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 94556-80-6|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Hefei Mokai Pharmaceutical Technology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 14. Diguanidino and "reversed" diamidino 2,5-diarylfurans as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

molecular structure of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the , a polysubstituted heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The furan nucleus is a core structure in numerous biologically active materials, and the 2-amino-3-carbonitrile motif is recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2] This document, intended for researchers, scientists, and drug development professionals, details a plausible synthetic pathway, provides a thorough analysis of its structural elucidation using modern spectroscopic techniques, and discusses its potential pharmacological relevance. The guide integrates theoretical data and established experimental protocols to offer a self-validating framework for understanding this specific molecular entity.

Introduction: The 2-Aminofuran-3-carbonitrile Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with the furan ring being a crucial five-membered aromatic scaffold present in a multitude of physiologically active molecules.[3] Furan derivatives are abundant in secondary plant metabolites and have demonstrated a wide array of inspiring biological activities, including cytotoxic, antitumor, and antimicrobial properties.[1][4] The versatility of the furan nucleus allows it to serve as a bioisostere for other aromatic systems, such as phenyl rings, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[3]

The 2-amino-3-cyano motif, when appended to a heterocyclic core, often imparts significant biological activity. This structural arrangement is found in numerous compounds exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7] Specifically, 2-amino-3-cyanopyridines and their analogues are known to function as inhibitors for enzymes like carbonic anhydrase and IKK-β.[5][6] Given the established importance of both the furan ring and the 2-amino-3-cyano pharmacophore, the title compound, this compound, represents a molecule of high potential in the discovery of novel therapeutics. This guide aims to provide a detailed exposition of its molecular architecture, from synthesis to definitive structural characterization.

Synthesis and Mechanistic Considerations

The proposed synthesis involves the reaction of 4,4'-dimethoxybenzoin (anisoin) with malononitrile. Anisoin provides the two 4-methoxyphenyl substituents at the C4 and C5 positions, while malononitrile serves as the source for the C2-amino and C3-carbonitrile groups.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dimethoxybenzoin (1.0 eq.) and malononitrile (1.1 eq.) in anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1-0.2 eq.), to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution. If not, the volume can be reduced under vacuum.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or a DMF/water mixture to yield the pure this compound.

Causality: This one-pot multicomponent reaction is highly efficient and atom-economical. The base catalyzes the initial Knoevenagel-type condensation between the ketone carbonyl of a tautomerized anisoin and the active methylene of malononitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic furan ring. This approach is analogous to established methods for creating highly substituted 2-aminothiophenes and furans.[10]

Comprehensive Structural Elucidation

Confirming the molecular structure of a novel compound requires a multi-faceted analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous evidence for the connectivity and chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[11] Predicted chemical shifts are based on data from structurally similar compounds.[12][13]

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| -NH₂ | ~5.5-6.5 (broad singlet, 2H) | - | Exchangeable protons, broad signal. |

| Ar-H (ortho to OMe) | ~6.9-7.1 (doublet, 4H) | ~114-115 | Shielded by the electron-donating methoxy group. |

| Ar-H (meta to OMe) | ~7.3-7.6 (doublet, 4H) | ~129-131 | Less shielded aromatic protons. |

| -OCH₃ | ~3.8-3.9 (singlet, 6H) | ~55-56 | Typical chemical shift for methoxy protons. |

| C-NH₂ (C2) | - | ~158-160 | Furan carbon attached to the amino group. |

| C-CN (C3) | - | ~90-95 | Shielded furan carbon adjacent to the nitrile. |

| C-Ar (C4) | - | ~150-152 | Deshielded furan carbon attached to a phenyl group. |

| C-Ar (C5) | - | ~145-148 | Deshielded furan carbon attached to a phenyl group. |

| -C≡N | - | ~115-118 | Characteristic shift for a nitrile carbon. |

| Ar-C (ipso, C-OMe) | - | ~159-161 | Aromatic carbon attached to the methoxy group. |

| Ar-C (ipso, C-Furan) | - | ~122-125 | Aromatic carbon attached to the furan ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Advanced Analysis: Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation), to confirm proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[14]

Predicted Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2240 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic/Furan C=C | C=C Stretch | 1500 - 1620 | Medium-Strong |

| Aryl/Furan C-O | C-O Stretch | 1020 - 1250 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[11]

-

Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is critical for confirming its identity. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the standard.[15]

-

Expected Molecular Ion: The calculated monoisotopic mass for C₂₀H₁₆N₂O₃ is 344.1161 g/mol . The HRMS analysis should show a prominent [M+H]⁺ ion at m/z 345.1239.

-

Plausible Fragmentation: The molecular structure is quite stable. Key fragmentation pathways could involve the loss of small neutral molecules such as HCN from the nitrile group or the cleavage of a methyl radical from a methoxy group, followed by the loss of carbon monoxide.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into the ESI source of a Time-of-Flight (TOF) mass spectrometer via direct infusion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the TOF analyzer will allow for the determination of the elemental composition from the exact mass measurement.[15]

Potential Pharmacological Significance and Future Directions

The structural motifs present in this compound suggest a high likelihood of biological activity. The furan core is a known pharmacophore in antimicrobial and anticancer agents.[3][4] Furthermore, the 2-amino-3-cyanopyridine and thiophene scaffolds, close structural relatives, are well-documented for a broad range of biological activities.[5][16] Compounds with this architecture have shown promise as inhibitors of various kinases and other enzymes crucial for cell proliferation and survival.[17]

Future research on this compound should focus on:

-

In-vitro Screening: Evaluating its cytotoxic activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Antimicrobial Assays: Testing its efficacy against a range of Gram-positive and Gram-negative bacteria and fungal strains.[7]

-

Enzyme Inhibition Studies: Assessing its potential as an inhibitor for specific targets, such as carbonic anhydrases or protein kinases, based on computational docking studies.[6]

-

Structure-Activity Relationship (SAR): Synthesizing analogues with different substituents on the phenyl rings to probe how molecular changes affect biological activity.

Conclusion

This compound is a molecule designed by combining two pharmacologically significant scaffolds. Its structure can be reliably synthesized via a furan analogue of the Gewald reaction. The definitive confirmation of its molecular architecture relies on a synergistic application of modern spectroscopic techniques, including ¹H and ¹³C NMR, IR, and HRMS. The predicted spectroscopic data, based on established principles and analysis of related structures, provides a robust framework for its characterization. The inherent structural features of this compound make it a compelling candidate for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases.

References

Click to expand

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

-

Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]

-

2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. National Institutes of Health (NIH). [Link]

-

Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

Mass spectrum of carbofuran ([M+H]+, m/z 222.1122, upper) and product ion (m/z 165.0907, lower). ResearchGate. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. National Institutes of Health (NIH). [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

-

A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]

-

2-Amino-4,5-diphenyl-3-furonitrile. PubChem. [Link]

-

Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Institutes of Health (NIH). [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. ResearchGate. [Link]

-

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. University of Nebraska–Lincoln. [Link]

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. MDPI. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. National Institutes of Health (NIH). [Link]

-

Development of aldononitrile derivatives for the determination of natural and 13c-enriched amino sugars by gas chromatography-combustion-isotope ratio mass spectrometry. PubMed. [Link]

-

Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. McGuire Research Group. [Link]

-

Computational IR spectrum of Furan. ResearchGate. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

-

Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. RSC Publishing. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. National Institutes of Health (NIH). [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. AVESİS. [Link]

-

(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. ResearchGate. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Malaya Journal of Matematik. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Amino-4,5-diphenyl-3-furonitrile | C17H12N2O | CID 389699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. malayajournal.org [malayajournal.org]

- 14. researchgate.net [researchgate.net]

- 15. bionmr.unl.edu [bionmr.unl.edu]

- 16. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]

An In-Depth Technical Guide to 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, a polysubstituted aminofuran derivative of significant interest to the chemical and pharmaceutical sciences. The furan scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1] This document details a probable synthetic route, provides an in-depth analysis of its structural and spectroscopic characteristics, and explores its potential applications in drug discovery and development, particularly in the realms of oncology and antimicrobial research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular entity.

Introduction: The Significance of the 2-Aminofuran Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the 2-aminofuran moiety has emerged as a particularly valuable scaffold due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[2] These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The specific substitution pattern of this compound, featuring two methoxyphenyl groups, suggests the potential for interesting biological properties, as these moieties are often found in pharmacologically active molecules.

This guide will provide a detailed exploration of this compound, from its synthesis to its potential therapeutic applications, offering a foundational resource for its further investigation.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically achieved through a base-catalyzed condensation reaction between 4,4'-dimethoxybenzoin (anisoin) and malononitrile. This transformation is a variation of the Thorpe-Ziegler reaction, a powerful method for the formation of enamines and cyclic ketones from nitriles.[5][6] The reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization.

The proposed reaction mechanism involves the following key steps:

-

Deprotonation: A basic catalyst, such as piperidine, abstracts an acidic α-proton from malononitrile to generate a resonance-stabilized carbanion.[7]

-

Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile, attacking the carbonyl carbon of 4,4'-dimethoxybenzoin.

-

Intramolecular Cyclization (Thorpe-Ziegler type): The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks one of the nitrile groups.

-

Tautomerization and Dehydration: Subsequent tautomerization and dehydration lead to the formation of the stable aromatic 2-aminofuran ring system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.org [mdpi.org]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of aminofuran derivatives

An In-Depth Technical Guide to the Discovery and History of Aminofuran Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminofuran derivatives constitute a versatile and highly significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry and drug discovery.[1] Their unique structural framework serves as a promising scaffold for developing novel therapeutic agents, demonstrating a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the , detailing the evolution of their synthesis, their diverse biological evaluations, and their mechanisms of action. We will delve into the foundational synthetic strategies, from classical named reactions to modern multicomponent and catalytic approaches, and examine their applications as anticancer, antibacterial, and anti-inflammatory agents, among others.[1][4][5] This document is intended to be a valuable resource for professionals engaged in the exploration and exploitation of this important chemical space, providing not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.

Historical Perspective: From Furan to Functionalized Amines

The history of aminofurans is intrinsically linked to the broader history of furan chemistry. The furan ring itself, a five-membered aromatic heterocycle containing one oxygen atom, was first described in the 18th century.[2] The foundational Paal-Knorr furan synthesis, reported in 1884 by Carl Paal and Ludwig Knorr, provided the first general method for synthesizing substituted furans from 1,4-dicarbonyl compounds, laying the groundwork for future explorations into furan derivatives.[6]

The introduction of an amino group to the furan scaffold, however, presented significant synthetic challenges. Early researchers noted the inherent instability of many aminofuran derivatives, which are susceptible to decomposition, ring-opening, and polymerization, particularly when the amino group is unsubstituted.[7][8] This instability is a key consideration that has shaped the development of synthetic methodologies; many successful strategies rely on the synthesis of more stable derivatives (e.g., N-acylated or N-sulfonylated aminofurans) or utilize reaction conditions that minimize degradation.[7][9]

Early approaches often involved the cyclization of functionalized acyclic precursors. For instance, the Feist-Benary furan synthesis, another classical method, could theoretically produce aminofurans, but often suffered from issues like the formation of stable hydroxydihydrofuran intermediates that failed to dehydrate completely or the generation of isomeric by-products.[7] The evolution of synthetic chemistry, particularly the advent of multicomponent reactions and advanced transition-metal catalysis, has been pivotal in overcoming these early hurdles and unlocking the full potential of the aminofuran scaffold.

The Synthetic Evolution: Crafting the Aminofuran Core

The strategies for synthesizing aminofurans are diverse and have evolved significantly over time. The choice of method is often dictated by the desired substitution pattern, particularly whether a 2-amino or 3-aminofuran is the target.

Synthesis of 2-Aminofuran Derivatives

2-Aminofurans are the more extensively studied isomers, with a variety of robust synthetic routes available.

The most efficient and widely adopted strategies for constructing highly functionalized 2-aminofurans are multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single step.[1] A foundational MCR approach is the three-component condensation of an α-haloketone, an amine (or enamine), and a compound containing an active methylene group (e.g., a β-ketonitrile).[1][10] This method's primary advantage is its high atom economy and the ability to generate a diverse library of derivatives by simply varying the three starting components.[11]

More recent innovations include catalyst-mediated cycloaddition reactions. A notable example is the formal [4+1] cycloaddition for constructing 2-aminobenzofurans, which are important fused derivatives.[1] This method utilizes in situ generated ortho-quinone methides (o-QMs) and isocyanides, mediated by a catalyst such as Scandium(III) triflate (Sc(OTf)₃).[1][12] This approach is highly efficient and provides a direct route to the benzofuran scaffold, which is prevalent in many biologically active molecules.[13][14]

Synthesis of 3-Aminofuran Derivatives

The synthesis of 3-aminofurans is generally considered more challenging, and reports in the literature are less common compared to their 2-amino counterparts.[8] The instability of the 3-aminofuran system requires carefully designed synthetic routes.

A successful modern strategy involves the intramolecular cyclization of functionalized precursors. For example, 3-amino-5-fluoroalkylfurans can be synthesized via a rapid and convenient cyclization of easily accessible fluorovinamides.[9] This reaction often employs thionyl chloride in methanol, which not only facilitates the cyclization but also forms the hydrochloride salt of the product, enhancing its stability and simplifying purification.[9] This method is particularly valuable for accessing fluorinated derivatives, which are of great interest in medicinal chemistry due to their potential for improved metabolic stability and bioactivity.[9]

Other methods rely on an addition-cyclization sequence. An atom-economical approach involves the conjugate addition of alcohols to alkynenitriles bearing electron-withdrawing groups, followed by a modified Thorpe-Ziegler cyclization to furnish 3-aminofurans.[15][16] This protocol offers a rapid and operationally simple route to a library of 3-aminofuran derivatives.[15]

Biological Significance and Therapeutic Potential

Aminofuran derivatives exhibit a remarkably broad spectrum of biological activities, making them highly attractive scaffolds in drug discovery.[1][2][4] Their planar structure, combined with the hydrogen-bonding capability of the amino group, allows them to interact effectively with various biological targets.[4]

Anticancer Activity

The most significant therapeutic application of aminofurans to date is in oncology.[1][3]

-

Tubulin Polymerization Inhibition : Certain 2-aminobenzofuran derivatives act as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[1][17]

-

Enzyme Inhibition : Benzofuran derivatives have been developed as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to support their growth. Enaminone-linked benzofurans have shown dual inhibitory action against both VEGFR-2 and carbonic anhydrase IX (hCA IX), a hypoxia-associated enzyme, making them particularly effective in the oxygen-deficient environment of solid tumors.

-

Modulation of Drug Resistance : Some 2-aminofuran derivatives can modulate the activity of P-glycoprotein, a drug efflux pump that is a major cause of multidrug resistance in cancer cells.[1] By inhibiting this pump, these compounds can restore the efficacy of other chemotherapeutic agents.

Antibacterial and Antifungal Activity

Aminofuran derivatives have also demonstrated significant potential as antimicrobial agents, with activity reported against both Gram-positive and Gram-negative bacteria.[1][2] The specific substitution pattern on the aminofuran core can be tuned to optimize the antibacterial spectrum and potency.[1] Furthermore, certain natural and synthetic benzofurans have shown antifungal properties, for example, against Candida and Aspergillus species.[4][18]

Other Pharmacological Activities

The biological profile of this class of compounds is extensive. Depending on their specific structures, derivatives have been reported to possess:

-

Anti-inflammatory properties[3]

-

Antiarrhythmic effects[13]

-

Anticonvulsant properties[13]

-

Antioxidant capabilities[3]

Quantitative Biological Data Summary

The potency of aminofuran derivatives can be illustrated by their half-maximal inhibitory concentration (IC₅₀) values against various targets.

| Compound Class | Target | Specific Compound Example | IC₅₀ Value (µM) | Reference |

| Enaminone-linked Benzofurans | VEGFR-2 | Compound 4a | 0.058 | |

| Enaminone-linked Benzofurans | MCF-7 Cancer Cells (Hypoxia) | Compound 4a | 3.65 | |

| Amino Trimethoxybenzoyl-benzo[b]furans | L1210 Cancer Cells | Compound 10h | 0.016 | [18] |

| Amino Trimethoxybenzoyl-benzo[b]furans | HeLa Cancer Cells | Compound 10h | 0.024 | [18] |

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of the synthesis and biological evaluation of aminofuran derivatives.

Protocol: Three-Component Synthesis of a 2-Aminofuran Derivative

This protocol describes a general procedure for the one-pot synthesis of a polysubstituted 2-aminofuran.[1][7]

Materials:

-

α-halo ketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Active methylene nitrile (e.g., malononitrile) (1.1 eq)

-

Amine (e.g., morpholine) (1.1 eq)

-

Base (e.g., triethylamine or potassium carbonate) (1.5 eq)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile)

-

Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Initial Mixture: To the flask, add the active methylene nitrile (1.1 eq), the amine (1.1 eq), the base (1.5 eq), and the anhydrous solvent.

-

Addition: Stir the mixture at room temperature for 10-15 minutes. Slowly add a solution of the α-halo ketone (1.0 eq) in the same anhydrous solvent to the reaction mixture via a dropping funnel.[7]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion (typically 2-7 hours), cool the reaction mixture to room temperature.[11] Remove the solvent under reduced pressure.

-

Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-aminofuran.[7]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Causality and Trustworthiness: The use of an inert atmosphere is critical to prevent the decomposition of potentially air-sensitive aminofuran products, which can often lead to dark-colored reaction mixtures.[7] Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield. The final purification and characterization steps are essential to validate the identity and purity of the synthesized compound.

Protocol: MTT Assay for Anticancer Activity Evaluation

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cells.[1]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test aminofuran compound, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Compound Treatment: Prepare serial dilutions of the test aminofuran compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.[1]

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[1]

Conclusion and Future Outlook

The journey from the initial discovery of the furan ring to the development of complex, biologically active aminofuran derivatives showcases a remarkable evolution in synthetic chemistry and medicinal science.[1] These compounds have transitioned from being synthetically challenging curiosities to becoming privileged scaffolds in modern drug discovery.[1][11] The development of robust multicomponent and catalytic syntheses has been instrumental in this transition, enabling the creation of diverse molecular libraries for biological screening.[1][10][12]

The potent anticancer and antibacterial activities of aminofurans, coupled with a deepening understanding of their mechanisms of action, underscore the importance of continued research in this field.[1] Future efforts will likely focus on designing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new synthetic methodologies that are even more efficient and environmentally benign will also remain a key priority. As our ability to rationally design and synthesize these molecules improves, aminofuran derivatives will undoubtedly continue to be a rich source of new therapeutic agents to combat a range of human diseases.

References

- A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.

- Three‐component synthesis of 2‐aminofuran.

- Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd.

- A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety. Royal Society of Chemistry.

- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz

- Technical Support Center: Synthesis of 2-Aminofurans. Benchchem.

- Previous synthetic approaches to synthesize 3‐aminofurans.

- Aminodibenzofurans: A Technical Guide to their History, Synthesis, and Biological Significance. Benchchem.

- Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitiz

- Synthesis of Some 3-Furylamine Derivatives.

- Mini review on important biological properties of benzofuran deriv

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- 2-Aminofurans and 3-Aminofurans | Request PDF.

- Furan: A Promising Scaffold for Biological Activity. Peer-reviewed journal.

- Synthesis of 3-aminobenzofuran derivatives and our contributions.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Natural source, bioactivity and synthesis of benzofuran deriv

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- Pharmacological activity of furan deriv

- Paal–Knorr synthesis. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of Substituted Furan-3-Carbonitriles: A Technical Guide for Drug Discovery

Introduction: The Strategic Convergence of the Furan Scaffold and the Nitrile Moiety

In the landscape of medicinal chemistry, the furan ring stands as a privileged heterocyclic scaffold, integral to the structure of numerous biologically active compounds.[1][2][3][4] Its five-membered aromatic structure, containing one oxygen atom, imparts a unique combination of electronic properties and conformational flexibility, making it a valuable component in the design of novel therapeutics.[4][5] When functionalized with a cyano (-C≡N) group at the 3-position, the resulting furan-3-carbonitrile core combines the favorable characteristics of the furan ring with the distinct reactivity and bioisosteric properties of the nitrile. The nitrile group, a potent electron-withdrawing group and a bioisostere for carbonyls, can significantly influence a molecule's polarity, metabolic stability, and ability to interact with biological targets.[1] This guide provides an in-depth exploration of the burgeoning field of substituted furan-3-carbonitriles, offering insights into their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.

Core Synthetic Strategies: Building the Furan-3-Carbonitrile Scaffold

The synthesis of substituted furan-3-carbonitriles often employs multi-step reaction sequences that allow for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR). A common and effective strategy involves the condensation of an appropriately substituted α,β-unsaturated carbonyl compound with a malononitrile derivative. This approach provides a versatile entry point to a wide array of furan-3-carbonitrile analogs.

Workflow for the Synthesis of Substituted Furan-3-Carbonitriles

Caption: Generalized workflow for the synthesis and evaluation of furan-3-carbonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-oxo-4,5-dihydrofuran-3-carbonitrile

This protocol describes a representative synthesis of a dihydrofuran-3-carbonitrile derivative, a closely related and biologically active scaffold.

Materials:

-

Benzaldehyde

-

Malononitrile

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol. Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Michael Addition: To the reaction mixture, add ethyl acetoacetate (1 equivalent) and continue stirring for an additional 4-6 hours.

-

Cyclization and Isolation: Upon completion of the reaction, a precipitate will form. Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-amino-4-phenyl-5-oxo-4,5-dihydrofuran-3-carbonitrile.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

The furan-3-carbonitrile scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a promising starting point for the development of novel therapeutic agents.[6][7] The specific substitutions on the furan ring play a critical role in determining the potency and selectivity of these compounds against various biological targets.[6][8]

Antimicrobial Activity

A significant body of research highlights the potential of furan derivatives as antimicrobial agents.[8][9] Substituted furan-3-carbonitriles have shown efficacy against a range of bacterial and fungal pathogens.[10][11][12] The mechanism of antimicrobial action is believed to involve the disruption of microbial cellular processes, though the precise targets can vary depending on the specific compound and microbial species.[13][14]

The antibacterial and antifungal activities of newly synthesized furan-3-carbonitrile derivatives are often evaluated using standard methods like the disc-diffusion assay.[10][11] This technique provides a qualitative and semi-quantitative measure of the compounds' ability to inhibit microbial growth.

| Compound Class | Test Organisms | Activity Range (Zone of Inhibition, mm) | Reference |

| Dihydrofuran-3-carbonitriles | S. aureus, E. coli, B. subtilis | Moderate to good activity | [10][11] |

| Furan-based thiazolidinones | E. coli, A. niger | MIC values as low as 12.5 µg/mL |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc-Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound.

Materials:

-

Synthesized furan-3-carbonitrile derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile filter paper discs

-

Standard antibiotic discs (positive control)

-

Solvent (e.g., DMSO, negative control)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of the agar plate with the prepared microbial inoculum.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, place positive and negative control discs.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

The furan nucleus is a key pharmacophore in a number of anticancer agents.[15][16] Several studies have reported the cytotoxic effects of substituted furan-3-carbonitriles against various cancer cell lines.[15][17][18] The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and disrupt the cell cycle in cancer cells.

For instance, certain 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives have shown moderate anticancer activity, with some compounds exhibiting sensitivity towards breast cancer cell lines like MDA-MB-468 and T-47D.[17] Similarly, other furan-based compounds have demonstrated potent cytotoxic activity against breast cancer cell lines (MCF-7) with IC₅₀ values in the low micromolar range, inducing cell cycle arrest at the G₂/M phase.[15]

| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Proposed Mechanism | Reference |

| Furan-based pyridine carbohydrazide | MCF-7 | 4.06 µM | G₂/M phase cell cycle arrest, Apoptosis | [15] |

| Furan-based N-phenyl triazinone | MCF-7 | 2.96 µM | G₂/M phase cell cycle arrest, Apoptosis | [15] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative | HCT-116 (Colon) | 1.4 µM | Suppression of cell proliferation | [19] |

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties.[13][14][20] The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the MAPK and PPAR-γ pathways.[14] They can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[14] While specific data on furan-3-carbonitriles is still emerging, the broader class of furan derivatives shows significant promise in this therapeutic area.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of substituted furan-3-carbonitriles is highly dependent on the nature and position of the substituents on the furan ring and any appended moieties.[5][21]

-

Influence of Substituents: The presence of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. For example, in some series of antimicrobial furan derivatives, the type and position of substituents have been shown to be critical for antibacterial potency.[9]

-

Aromatic and Heterocyclic Moieties: The incorporation of additional aromatic or heterocyclic rings can enhance the biological activity by providing further binding interactions with the target protein or enzyme.

Illustrative Signaling Pathway Modulation

Caption: Potential anti-inflammatory mechanism of furan derivatives via MAPK pathway inhibition.

Conclusion and Future Directions

Substituted furan-3-carbonitriles represent a versatile and promising class of compounds with a wide spectrum of potential therapeutic applications. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive scaffolds for further investigation in drug discovery programs. Future research should focus on:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of furan-3-carbonitrile derivatives are crucial to identify novel lead compounds with improved potency and selectivity.

-

Elucidation of Mechanisms of Action: In-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds for each of their biological activities.

-